2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
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Overview
Description
2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is a complex organic compound characterized by its unique molecular structure This compound belongs to the class of imidazo[1,2-a]pyrimidines, which are known for their diverse biological and pharmaceutical activities
Mechanism of Action
Target of Action
The primary target of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are key mediators in inflammation and pain .
Mode of Action
The compound interacts with COX-2, inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain
Biochemical Pathways
By inhibiting COX-2, the compound disrupts the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes, including inflammation, pain sensation, and fever generation .
Result of Action
The inhibition of COX-2 by this compound results in a decrease in the production of prostaglandins . This leads to a reduction in inflammation and pain, providing potential therapeutic benefits in conditions such as arthritis, where COX-2 is often overexpressed .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to promote the formation of the imidazo[1,2-a]pyrimidine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under different conditions.
Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde has shown potential in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development.
Medicine: Its potential pharmacological properties can be explored for therapeutic applications.
Industry: The compound's unique properties may find use in the development of new materials or chemical processes.
Comparison with Similar Compounds
Imidazo[1,2-a]pyrimidine derivatives with different substituents
Other phenyl-substituted imidazo[1,2-a]pyrimidines
Related heterocyclic compounds
Properties
IUPAC Name |
2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-19-11-5-3-10(4-6-11)13-12(9-18)17-8-2-7-15-14(17)16-13/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSPACLDBIUIBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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